molecular formula C14H10FN3O B14145856 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea CAS No. 107676-59-5

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea

Cat. No.: B14145856
CAS No.: 107676-59-5
M. Wt: 255.25 g/mol
InChI Key: NOIXOWZDPOVLJP-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C14H9FN2O2 It is known for its unique structure, which includes both a cyanophenyl and a fluorophenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 4-cyanophenyl isocyanate with 4-fluoroaniline. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Cyanophenyl)-3-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of fluorine.

    1-(4-Cyanophenyl)-3-(4-methylphenyl)urea: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-Cyanophenyl)-3-(4-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

107676-59-5

Molecular Formula

C14H10FN3O

Molecular Weight

255.25 g/mol

IUPAC Name

1-(4-cyanophenyl)-3-(4-fluorophenyl)urea

InChI

InChI=1S/C14H10FN3O/c15-11-3-7-13(8-4-11)18-14(19)17-12-5-1-10(9-16)2-6-12/h1-8H,(H2,17,18,19)

InChI Key

NOIXOWZDPOVLJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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